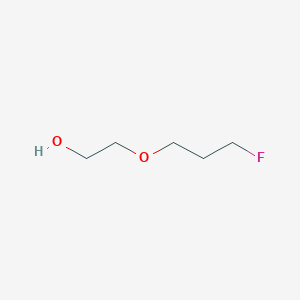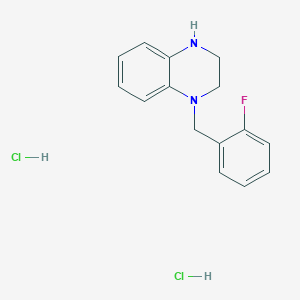
2-Methyl-1-(pyridin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(pyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO It features a pyridine ring substituted at the 3-position with a 2-methylpropan-2-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-3-yl)propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(pyridin-3-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-1-(pyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.
1-(3-Pyridinyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-Methyl-1-(pyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
6302-12-1 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-1-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)6-8-4-3-5-10-7-8/h3-5,7,11H,6H2,1-2H3 |
Clé InChI |
PYHXEPYSLIXWPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



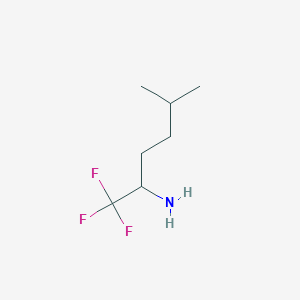
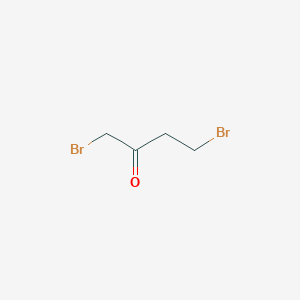
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
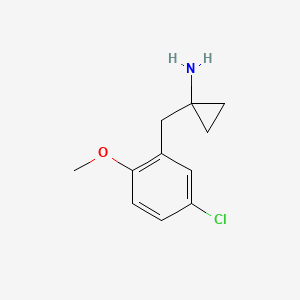
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
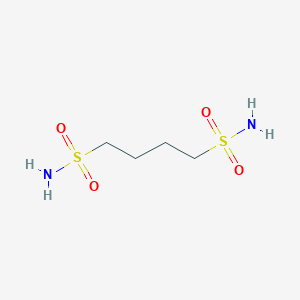
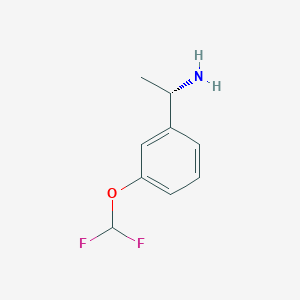
![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
![1-[3-(3-Methylpiperidin-1-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13523107.png)
